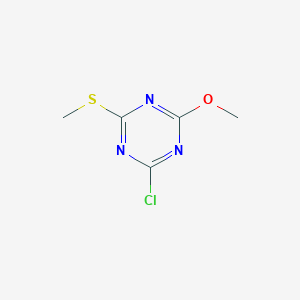
6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde typically involves multi-step reactions starting from acyclic precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the cyclization of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Aromatization: The intermediate product undergoes aromatization to form the pyrimidine ring.
S-Methylation: The compound is then subjected to S-methylation to introduce a methyl group.
Oxidation: The methylated compound is oxidized to form methylsulfonyl derivatives.
Formation of Guanidines: Finally, the compound is treated with suitable amines to form guanidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and imino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antitrypanosomal and antiplasmodial agent.
Biological Research: It is used in assays to evaluate its cytotoxic properties against various cell lines.
Pharmaceutical Research: The compound is explored for its potential therapeutic applications in treating neglected tropical diseases such as human African trypanosomiasis and malaria.
Wirkmechanismus
The exact mechanism of action of 6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways involved in the biological processes of the pathogens it targets. The compound may inhibit key enzymes or disrupt cellular functions essential for the survival of the pathogens.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid: This compound shares a similar pyrimidine core structure but differs in the functional groups attached to the ring.
2-Aminopyrimidine Derivatives: These compounds have similar biological activities and are studied for their antitrypanosomal and antiplasmodial properties.
Uniqueness
6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde is unique due to its specific combination of functional groups, which may contribute to its distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and studies.
Eigenschaften
CAS-Nummer |
5388-29-4 |
|---|---|
Molekularformel |
C6H8N4O |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
6-amino-2-imino-1-methylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H8N4O/c1-10-5(7)4(3-11)2-9-6(10)8/h2-3,8H,7H2,1H3 |
InChI-Schlüssel |
RYOLKPVPYKIRAV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=NC1=N)C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B13121590.png)

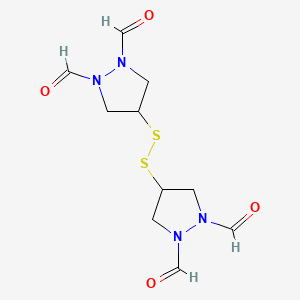
![N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine](/img/structure/B13121600.png)
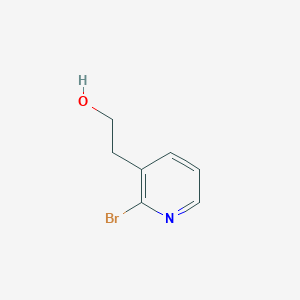

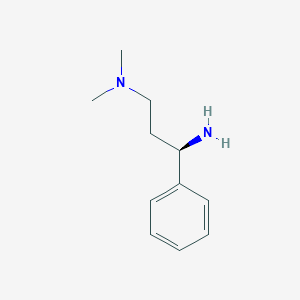

![3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13121623.png)
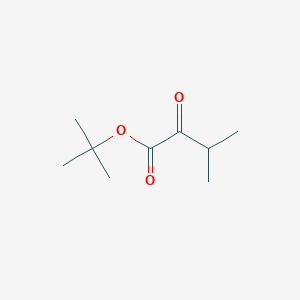

![2-Chloro-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13121641.png)
